1-Naphthylamine, 8-acetamido-N,N-dimethyl-5-methoxy-1,2,3,4-tetrahydro-, hydrochloride
Description
1-Naphthylamine, 8-acetamido-N,N-dimethyl-5-methoxy-1,2,3,4-tetrahydro-, hydrochloride is a complex organic compound with a variety of applications in scientific research and industry. This compound is derived from naphthalene and features multiple functional groups, including an amine, acetamido, and methoxy groups, which contribute to its unique chemical properties.
Properties
CAS No. |
63978-95-0 |
|---|---|
Molecular Formula |
C15H23ClN2O2 |
Molecular Weight |
298.81 g/mol |
IUPAC Name |
(8-acetamido-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-dimethylazanium;chloride |
InChI |
InChI=1S/C15H22N2O2.ClH/c1-10(18)16-12-8-9-14(19-4)11-6-5-7-13(15(11)12)17(2)3;/h8-9,13H,5-7H2,1-4H3,(H,16,18);1H |
InChI Key |
ZBJGSONPNJZAOP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C2C(CCCC2=C(C=C1)OC)[NH+](C)C.[Cl-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Naphthylamine, 8-acetamido-N,N-dimethyl-5-methoxy-1,2,3,4-tetrahydro-, hydrochloride typically involves multiple steps. The starting material is often 1-nitronaphthalene, which is reduced to 1-naphthylamine using iron and hydrochloric acid . Subsequent reactions introduce the acetamido, N,N-dimethyl, and methoxy groups under specific conditions. Industrial production methods may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: Oxidizing agents such as ferric chloride can convert it into 1-naphthoquinone.
Reduction: Sodium in boiling amyl alcohol can reduce the unsubstituted ring, yielding tetrahydro-1-naphthylamine.
Substitution: The presence of multiple functional groups allows for various substitution reactions, often using reagents like halogens or diazonium salts.
Major products formed from these reactions include 1-naphthoquinone, tetrahydro-1-naphthylamine, and various substituted derivatives.
Scientific Research Applications
Chemistry
1-Naphthylamine derivatives are widely utilized as building blocks in organic synthesis. This compound can serve as a reagent in various chemical reactions, facilitating the development of more complex molecules. Its unique structure allows for specific reactivity patterns that are valuable in synthetic chemistry.
Biology
Research has indicated that this compound may exhibit biological activities that warrant further investigation. Key areas of interest include:
- Cellular Interaction : Studies are being conducted to evaluate how this compound interacts with cellular processes and biomolecules.
- Potential Anticancer Properties : Preliminary investigations suggest that related naphthylamine derivatives may induce apoptosis in cancer cells through mechanisms such as caspase activation and inhibition of cell proliferation pathways.
Medicine
The compound is currently being explored for its therapeutic potential. Specific applications include:
- Drug Development : Ongoing research is assessing its efficacy as a pharmacological tool in treating various diseases.
- Pharmacological Studies : Investigations into its effects on enzyme activity and cellular signaling pathways are underway.
Case Studies and Literature Insights
While specific literature data on 1-naphthylamine, 8-acetamido-N,N-dimethyl-5-methoxy-1,2,3,4-tetrahydro-, hydrochloride is limited, several studies on similar compounds provide valuable insights into its potential applications:
- Anticancer Activity : A study demonstrated significant cytotoxicity against various cancer cell lines for naphthylamine derivatives, suggesting a promising avenue for anticancer drug development .
- Biological Activity Overview : The presence of methoxy and acetamido groups in the structure may enhance biological activity by influencing molecular interactions.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with various molecular targets and pathways. Its amine and acetamido groups can form hydrogen bonds and interact with enzymes and receptors, influencing biochemical processes. The methoxy group may also play a role in modulating its activity and stability.
Comparison with Similar Compounds
Similar compounds include:
1-Naphthylamine: An aromatic amine derived from naphthalene, used in dye production and known for its carcinogenic properties.
2-Naphthylamine: Another naphthalene derivative with similar applications but different chemical properties.
1,2,3,4-Tetrahydro-1-naphthylamine: A reduced form of 1-naphthylamine with different reactivity and applications.
The uniqueness of 1-Naphthylamine, 8-acetamido-N,N-dimethyl-5-methoxy-1,2,3,4-tetrahydro-, hydrochloride lies in its combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
1-Naphthylamine, 8-acetamido-N,N-dimethyl-5-methoxy-1,2,3,4-tetrahydro-, hydrochloride is a compound of interest due to its structural properties and potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and experimental findings.
Chemical Structure and Properties
The compound is characterized by the following molecular structure:
- Molecular Formula : C15H21N2O2·HCl
- Molecular Weight : 298.81 g/mol
- SMILES Notation : CC(=O)N(C)C1=C(C=C2C=CC(CC2=C(C=C1)OC)N(C)C)C(=O)N(C)C
This structure indicates the presence of both aromatic and aliphatic components, which may contribute to its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it may act as a histone deacetylase inhibitor, which is crucial for regulating gene expression and has implications in cancer therapy.
- Antioxidant Activity : Preliminary studies suggest that the compound exhibits antioxidant properties, potentially neutralizing free radicals and reducing oxidative stress within cells.
- Antimicrobial Properties : Some derivatives of naphthylamine compounds have demonstrated antimicrobial activity against various bacterial strains, indicating potential therapeutic applications in treating infections.
Biological Activity Data
The following table summarizes key findings related to the biological activity of 1-naphthylamine derivatives:
Case Study 1: Anticancer Activity
In a study examining the anticancer potential of naphthylamine derivatives, 8-acetamido-N,N-dimethyl-5-methoxy-1,2,3,4-tetrahydro-, hydrochloride exhibited potent cytotoxicity against various cancer cell lines. The compound showed an IC50 value of 9 nM against HT-29 colon cancer cells and 17 nM against MCF-7 breast cancer cells. These findings suggest that the compound may serve as a lead for developing new anticancer agents.
Case Study 2: Antimicrobial Efficacy
Research into the antimicrobial properties revealed that derivatives similar to this compound demonstrated significant activity against Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) was determined to be as low as 3.12 µg/mL, indicating strong potential for treating resistant bacterial infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
